

# Hydroxy-PEG1-acid sodium salt structure and chemical properties

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## Compound of Interest

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## An In-depth Technical Guide to Hydroxy-PEG1-acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Hydroxy-PEG1-acid sodium salt**, systematically known as sodium 2-(2-hydroxyethoxy)acetate, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. As a member of the polyethylene glycol (PEG) family, it possesses a hydrophilic ethylene glycol unit, a terminal hydroxyl group, and a carboxylate group. This unique structure imparts desirable properties such as enhanced water solubility and biocompatibility to molecules it is conjugated with. The hydroxyl and carboxylate moieties serve as versatile reactive handles for the attachment of a wide range of molecules, including proteins, peptides, small molecule drugs, and nanoparticles. This guide provides a comprehensive overview of its structure, chemical properties, synthesis, and applications.

### Chemical Structure and Properties

The chemical structure of **Hydroxy-PEG1-acid sodium salt** consists of a single ethylene glycol unit functionalized with a terminal hydroxyl group and a sodium carboxylate.

Structure:

IUPAC Name: Sodium 2-(2-hydroxyethoxy)acetate[1]

Synonyms: Sodium  $\beta$ -Hydroxyethoxyacetate, Hydroxy-PEG1-CH<sub>2</sub>CO<sub>2</sub>H, sodium salt[1][2]

## Physicochemical Properties

A summary of the key physicochemical properties of **Hydroxy-PEG1-acid sodium salt** is presented in the table below. These properties are crucial for its application in various experimental settings.

Property	Value	References
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NaO <sub>4</sub>	[1][2]
Molecular Weight	142.09 g/mol	[1][3]
Appearance	White to off-white crystalline solid	[4]
Melting Point	210-212 °C (decomposition)	[4]
pKa (of the corresponding acid)	~3.3	[4]
Solubility		
Water	Sparingly soluble (5-10 mg/mL at 25°C)	[5]
Polar aprotic solvents (e.g., DMSO)	Readily soluble	[5]
Other organic solvents	Soluble in many organic solvents including chloroform, methylene chloride, DMF. Less soluble in alcohol and toluene. Not soluble in ether.	[5]
Stability	Stable under acidic conditions; decomposes under alkaline conditions. The sodium salt form is stable for storage and shipping, while the free acid form is not stable and can self-react to form polymers.	[4][6]

## Spectroscopic Data

Detailed experimental spectroscopic data for **Hydroxy-PEG1-acid sodium salt** is not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:

- $^1\text{H}$  NMR: Signals corresponding to the methylene protons adjacent to the oxygen atoms would be expected in the range of  $\delta$  3.6–4.2 ppm.[3]
- $^{13}\text{C}$  NMR: The carbonyl carbon of the carboxylate group would be expected to appear at approximately 170 ppm.[3]
- FT-IR: Characteristic peaks would be observed for the O-H stretch of the hydroxyl group, the C-O stretches of the ether and alcohol, and the asymmetric and symmetric stretches of the carboxylate group.

## Experimental Protocols

### Synthesis of Hydroxy-PEG1-acid Sodium Salt

Several methods can be employed for the synthesis of **Hydroxy-PEG1-acid sodium salt**. The following is a representative laboratory-scale protocol based on the Williamson ether synthesis.

Materials:

- Ethylene glycol
- Sodium metal
- Sodium monochloroacetate
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Acetone
- Stirring apparatus
- Heating mantle
- Filtration apparatus

Procedure:

- Preparation of Sodium Ethylene Glycolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in an anhydrous solvent. Add

sodium metal portion-wise with stirring. The reaction is exothermic and will produce hydrogen gas. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethylene glycolate.

- **Williamson Ether Synthesis:** To the solution of sodium ethylene glycolate, add sodium monochloroacetate. Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. The product, **Hydroxy-PEG1-acid sodium salt**, may precipitate out of the solution. The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/acetone. The purified product should be dried under vacuum.

Caption: Synthesis workflow for **Hydroxy-PEG1-acid sodium salt**.

## General Protocol for Bioconjugation to a Protein

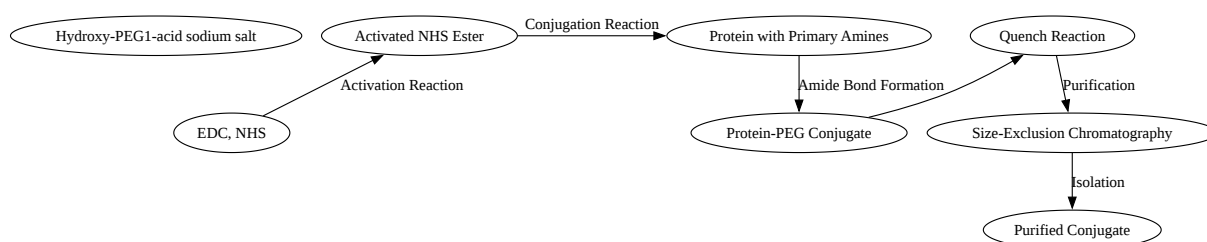
**Hydroxy-PEG1-acid sodium salt** can be used to link a biomolecule (e.g., a protein) to another molecule of interest. This typically involves a two-step process: activation of the carboxylate group followed by reaction with an amine-containing molecule.

Materials:

- **Hydroxy-PEG1-acid sodium salt**
- N-Hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Amine-containing protein in a suitable buffer (e.g., PBS, pH 7.4)
- Quenching solution (e.g., Tris or glycine solution)
- Size-exclusion chromatography (SEC) column for purification

Procedure:

- **Activation of the Carboxylate Group:** Dissolve **Hydroxy-PEG1-acid sodium salt** in a suitable buffer. Add NHS and EDC to the solution to activate the carboxylate group, forming an NHS ester. The reaction is typically carried out at room temperature for a few hours.
- **Conjugation to the Protein:** Add the activated Hydroxy-PEG1-acid NHS ester to the protein solution. The NHS ester will react with primary amines (e.g., on lysine residues) on the surface of the protein to form a stable amide bond. The reaction is typically performed at room temperature or 4°C with gentle stirring.
- **Quenching and Purification:** After the desired reaction time, quench any unreacted NHS ester by adding a quenching solution. Purify the resulting protein conjugate from excess linker and byproducts using size-exclusion chromatography.



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Caption: General workflow for protein bioconjugation.

## Applications

The bifunctional nature of **Hydroxy-PEG1-acid sodium salt** makes it a valuable tool in various applications:

- **Drug Delivery:** As a PEG linker, it can be used to attach drugs to larger molecules or nanoparticles, improving the drug's solubility, stability, and pharmacokinetic profile.<sup>[7]</sup> The

hydrophilic PEG chain can help to reduce immunogenicity and increase circulation time in the body.

- Bioconjugation: It serves as a spacer to link different biomolecules, such as proteins, peptides, or oligonucleotides, for applications in diagnostics, and therapeutics.[8]
- Surface Modification: The carboxylate or hydroxyl group can be used to attach the linker to surfaces, such as nanoparticles or microplates, to create a hydrophilic and biocompatible coating that can be further functionalized.
- Chemical Synthesis: It is used as a building block in the synthesis of more complex molecules and materials.[4]

## Conclusion

**Hydroxy-PEG1-acid sodium salt** is a versatile heterobifunctional linker with a desirable combination of hydrophilicity, biocompatibility, and reactive functional groups. Its well-defined structure and chemical properties make it a valuable component in the design and synthesis of advanced biomaterials, drug delivery systems, and bioconjugates. The experimental protocols provided in this guide offer a starting point for its synthesis and application, empowering researchers and scientists to leverage its unique characteristics in their work. Further research to fully characterize its spectroscopic properties and to quantify its stability under various conditions will undoubtedly expand its utility in the scientific community.

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